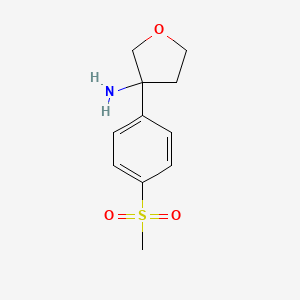

3-(4-Methanesulfonylphenyl)oxolan-3-amine

Description

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-16(13,14)10-4-2-9(3-5-10)11(12)6-7-15-8-11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEGGTQFEUMKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2(CCOC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873585-89-7 | |

| Record name | 3-(4-methanesulfonylphenyl)oxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonylphenyl)oxolan-3-amine typically involves the reaction of 4-methanesulfonylphenyl derivatives with oxolane-3-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenyl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium carbonate are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methyl-substituted derivatives.

Substitution: Various substituted oxolane and phenyl derivatives.

Scientific Research Applications

3-(4-Methanesulfonylphenyl)oxolan-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonylphenyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 3-(4-Methanesulfonylphenyl)oxolan-3-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs with Methanesulfonylphenyl Moieties

Acrylic Acid Derivatives

Compounds C2 , C3 , C4 , and C6 () are acrylic acid derivatives bearing a 4-methanesulfonylphenyl group. Key differences include:

- C4: (E)-2-(4-Methanesulfonylphenyl)-3-(3-methoxy-4-hydroxy-5-bromophenyl)acrylic acid Melting point: 232.0°C–234.2°C HPLC retention: 10.093 min (methanol:water = 5:5, 0.06% acetic acid) Yield: 50% The bromo and methoxy substituents enhance steric bulk and polarity, contributing to higher melting points and retention times compared to simpler analogs .

- C6 : Sodium (E)-2-(4-methanesulfonylphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylate

Ethyl Acrylate Derivatives

- A5: Ethyl (E)-2-(4-methanesulfonylphenyl)-3-(3-methoxy-4-acetoxyphenyl)acrylate Melting point: 133.3°C–133.6°C HPLC retention: 11.282 min (methanol:water = 6:4) High yield (78%) suggests favorable synthetic accessibility compared to C4 .

Coumarin Derivatives

- Compound 7: 8-(acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate Demonstrates potent cytotoxicity (CC50 = 24 μM in A549 lung cancer cells) and selectivity (CC50 >100 μM in normal MRC-9 cells).

Comparison with Non-Methanesulfonyl Analogs

N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine

- Molecular weight: 225.72

- The chloro and methyl groups introduce steric hindrance, which may reduce bioavailability compared to the methanesulfonyl analog .

Biological Activity

3-(4-Methanesulfonylphenyl)oxolan-3-amine is a synthetic compound that features a methanesulfonyl group attached to a phenyl ring and an oxolan (tetrahydrofuran) moiety. Its molecular formula is C11H15NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structure of this compound suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound is limited; however, it can be inferred from the properties of similar sulfonamide derivatives that it may exhibit significant biological effects. The following sections explore potential activities based on structural similarities and known properties of related compounds.

Antimicrobial Activity

Many sulfonamide derivatives are known for their antibacterial properties . The methanesulfonyl group enhances electrophilicity, which may contribute to the compound's ability to interact with bacterial enzymes or cellular components. While specific studies on this compound are lacking, its structural analogs have shown promising antimicrobial effects against various pathogens.

Anticancer Activity

Sulfonamide compounds have also been investigated for their anticancer properties . The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. Although direct evidence for this compound is not available, its structural characteristics suggest it could potentially inhibit tumor growth by interfering with metabolic pathways in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylaniline | Aniline derivative | Lacks cyclic ether; primarily aromatic |

| 4-Methoxyphenylmethanol | Contains methoxy group | Alcohol functional group instead of amine |

| 4-Sulfamoylphenol | Sulfamoyl group attached to phenol | Contains sulfonamide functionality |

| 2-(4-Methylphenyl)-2-morpholinone | Morpholine ring instead of oxolane | Different cyclic structure |

This table illustrates how the unique combination of an oxolane ring and a methanesulfonyl group in this compound may impart distinct chemical and biological properties compared to its analogs.

The exact mechanism of action for this compound remains to be elucidated due to the lack of specific studies. However, compounds with similar functional groups often exert their effects through:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Interference with Cell Signaling Pathways : Potential interactions with signaling molecules involved in cell growth and apoptosis could also be expected.

Case Studies and Research Findings

Currently, there are no published case studies specifically investigating the biological activity of this compound. Further research is necessary to establish its efficacy and safety profile in biological systems.

Q & A

Q. What are the key synthetic routes for preparing 3-(4-methanesulfonylphenyl)oxolan-3-amine?

The compound can be synthesized via ring-opening or cyclization reactions involving sulfonamide precursors. For example:

- Stepwise approach : React 4-methanesulfonylphenylboronic acid with a tetrahydrofuran derivative (e.g., oxolan-3-amine) under Suzuki-Miyaura coupling conditions to introduce the aryl group .

- Cyclization : Use sodium hypochlorite to oxidize hydrazone intermediates (similar to triazolo[4,3-a]pyridine synthesis), followed by purification via vacuum filtration and washing with methanol/water .

- Salt formation : The free base can be converted to its hydrochloride salt under inert conditions for improved stability .

Q. How can the purity and structural identity of this compound be validated?

Q. What are the critical stability considerations for this compound?

- Storage : Store as a hydrochloride salt under an inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .

- Light sensitivity : Protect from UV exposure due to the sulfonyl group’s potential photolytic degradation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Q. What strategies optimize regioselectivity in heterocyclic derivatives (e.g., triazolo or pyridazine analogs)?

- Directed metalation : Use palladium catalysts to control coupling positions on the oxolan ring .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 3-position of the oxolan ring .

- Temperature control : Reactions at 0–5°C minimize side products during cyclization steps .

Q. How can computational modeling predict biological interactions of this compound?

Q. How to resolve contradictions in reported spectroscopic data for analogs?

- Solvent standardization : Compare NMR data in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.3–0.5 ppm) .

- Isotopic labeling : Use ¹⁵N-labeled amines to distinguish overlapping NH signals in crowded spectra .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.